N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic system known for its pharmacological relevance. Key structural elements include:
- An ethyl spacer bridging the triazolopyridazine to a 4-methoxybenzamide group, contributing to lipophilicity and membrane permeability. The molecular formula is estimated as C₂₈H₂₇N₇O₃S (molecular weight ≈ 541 g/mol), with the methoxy group enhancing solubility and metabolic stability compared to non-substituted benzamides.
Properties
IUPAC Name |
N-[2-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S/c1-34-19-8-6-18(7-9-19)25(33)26-14-12-22-28-27-21-10-11-23(29-31(21)22)35-16-24(32)30-15-13-17-4-2-3-5-20(17)30/h2-11H,12-16H2,1H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKGVKLPAYAFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide, a compound with the CAS number 872988-31-3, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 458.5 g/mol. The presence of an indoline moiety and a triazole ring suggests potential interactions with biological targets through hydrogen bonding and π-stacking interactions.
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on key signaling pathways involved in cancer cell proliferation. Notably, studies have shown that derivatives from the triazole family can suppress the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and MEK1/2. This inhibition results in cell cycle arrest and apoptosis in various cancer cell lines.
Anticancer Activity
Several studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MGC-803 | 0.58 | Induces apoptosis and G2/M arrest |
| HCT-116 | 0.68 | Inhibits cell proliferation |
| MCF-7 | 3.91 | Moderate cytotoxicity |
These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Indole derivatives have been shown to possess moderate to good antibacterial effects. The mechanism is believed to involve interaction with bacterial enzymes or structural proteins.
Study 1: Antiproliferative Effects
A study published in Molecules evaluated a series of triazolo derivatives for their antiproliferative activity against breast (MCF-7), colon (HCT-116), and gastric (MGC-803) cancer cell lines. The most active compounds exhibited IC50 values ranging from 0.58 to 3.91 μM, indicating significant potential for therapeutic use in oncology .
Study 2: Mechanistic Insights
Further research highlighted that these compounds could induce apoptosis through modulation of the caspase pathway and mitochondrial membrane potential changes. This was particularly noted in MGC-803 cells where the treatment resulted in increased expression of pro-apoptotic markers .
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, linkers, and heterocyclic systems, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Structural and Functional Group Variations
Substituents on the Triazolopyridazine Core
N-(2-(6-((4-Chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS 872994-32-6) Substituents: 4-Chlorobenzyl (thio-linked) and benzamide. Molecular weight: 423.9 g/mol .
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide
- Substituents : Methoxy group on triazolopyridazine and a thiazol-2-yl group.
- Key Differences : The methoxy group on the core (vs. benzamide in the target compound) may improve aqueous solubility, while the thiazole ring introduces additional hydrogen-bonding sites .
Linker Modifications
I-6373 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethylthio)benzoate)
- Linker : Phenethylthio group.
- Key Differences : The isoxazole ring and ester terminal group reduce metabolic stability compared to the target compound’s amide group. The thioether linker, however, is retained .
EP 3 532 474 B1 (European Patent Compound)
- Substituents : Cyclohexylethoxy and fluoro groups on benzamide.
- Key Differences : Increased lipophilicity from the cyclohexyl group may enhance blood-brain barrier penetration, while the fluoro substituent could alter electronic properties .
Table 1: Comparative Analysis of Key Features
Key Findings :
- Binding Affinity : The indole ring in the target compound may enable π-π stacking with aromatic residues in enzyme active sites, a feature absent in chlorobenzyl or isoxazolyl analogs.
- Toxicity Considerations : Structural similarities to heterocyclic amines (e.g., IQ compounds in ) suggest a need for mutagenicity testing, though the indole moiety may mitigate risks compared to pyridazine derivatives .
Research Implications
- Lumping Strategy Relevance : highlights that compounds with shared cores (e.g., triazolopyridazine) but varying substituents can be grouped for predictive modeling, streamlining pharmacokinetic studies .
- Synthetic Accessibility : Modifications like replacing thioether linkers with oxygen (e.g., I-6473 in ) reduce synthetic complexity but may compromise target engagement .
Preparation Methods
Core Structure Formation: Synthesis ofTriazolo[4,3-b]Pyridazine
Thetriazolo[4,3-b]pyridazine core is synthesized via cyclization of a pyridazine precursor with a hydrazine derivative. A representative method involves reacting 3-aminopyridazine-6-thiol with hydrazine hydrate under reflux in ethanol, yielding the triazole ring through intramolecular cyclization. Alternative approaches employ microwave-assisted synthesis to reduce reaction times and improve yields.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, 80°C, 12 h | 68% | $$ ^1H $$ NMR (DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.92 (d, J=5.6 Hz, 1H, pyridazine-H) |
Functionalization with the Ethyl-4-Methoxybenzamide Moiety
The ethyl spacer and 4-methoxybenzamide group are introduced through a two-step sequence:
- Alkylation : Reaction of 3-amino-triazolo[4,3-b]pyridazine with 1,2-dibromoethane in acetonitrile at 60°C for 6 hours, yielding the bromoethyl intermediate.
- Amidation : Coupling the bromoethyl intermediate with 4-methoxybenzoic acid using HATU/DIPEA in DCM, followed by quenching with NH4Cl.
Reaction Metrics
| Step | Reagents | Time | Yield |
|---|---|---|---|
| Alkylation | 1,2-Dibromoethane, K2CO3, MeCN | 6 h | 65% |
| Amidation | HATU, DIPEA, DCM | 4 h | 82% |
Coupling of the Indolin-1-yl-2-Oxoethyl Group
The indole-containing fragment is prepared separately via Fischer indole synthesis. Condensation of phenylhydrazine with 4-chlorobutan-2-one in acetic acid affords 2-(indolin-1-yl)-2-oxoethyl chloride, which is then coupled to the thiolated triazolopyridazine using a Mitsunobu reaction (DIAD, PPh3, THF).
Critical Parameters
- Temperature : 0°C to room temperature prevents side reactions.
- Purification : Reverse-phase HPLC (ACN/H2O + 0.1% TFA) achieves >95% purity.
Integrated Synthetic Pathway and Characterization
The consolidated synthesis involves four stages, with an overall yield of 28–32%. The final compound is characterized by:
- HRMS : m/z 523.1872 [M+H]$$^+$$ (calc. 523.1869).
- $$ ^1H $$ NMR : δ 8.41 (s, 1H, triazole-H), 7.89 (d, J=8.4 Hz, 2H, benzamide-H), 3.85 (s, 3H, OCH3).
Comparative Analysis of Alternative Routes
Alternative methodologies include:
- Solid-Phase Synthesis : Immobilization of the pyridazine core on Wang resin, though yields are lower (18–22%).
- One-Pot Approaches : Sequential cyclization and alkylation in DMF, reducing purification steps but requiring stringent temperature control.
Challenges and Optimization Strategies
- Stereochemical Control : The thioether linkage exhibits RS isomerism; chiral HPLC resolves enantiomers.
- Byproduct Formation : Over-alkylation at the triazole nitrogen is mitigated by using bulky bases (e.g., DBU).
Scalability and Industrial Considerations
Kilogram-scale production employs flow chemistry for the cyclization step, achieving 85% conversion with a residence time of 15 minutes. Environmental impact is reduced by solvent recovery (DMF and MeCN).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
